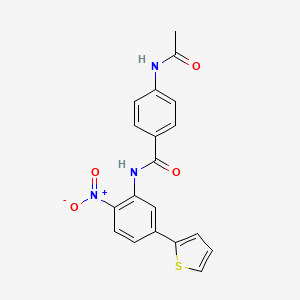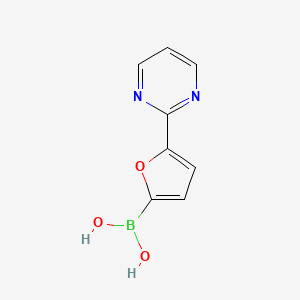
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups
Méthodes De Préparation
The synthesis of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromomethylation: Introduction of the bromomethyl group to the aromatic ring.
Difluoromethoxylation: Substitution of a hydrogen atom with a difluoromethoxy group.
Chloropropanone Formation: Introduction of the chloropropanone moiety through a series of reactions involving chlorination and ketone formation.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethoxy groups can enhance the compound’s reactivity and binding affinity to biological targets, while the chloropropanone moiety can participate in covalent interactions with enzymes or receptors. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparaison Avec Des Composés Similaires
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the difluoromethoxy group, which may result in different reactivity and biological activity.
1-(4-(Difluoromethoxy)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, which may affect its ability to undergo substitution reactions.
1-(3-(Bromomethyl)-4-(methoxy)phenyl)-3-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which may influence its chemical and biological properties.
The presence of both bromomethyl and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C11H10BrClF2O2 |
|---|---|
Poids moléculaire |
327.55 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-4-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-6-8-5-7(9(16)3-4-13)1-2-10(8)17-11(14)15/h1-2,5,11H,3-4,6H2 |
Clé InChI |
JQQDUAHAJNWRHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCCl)CBr)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















